1,2-Pentanedione, 1-phenyl- 1,2-Pentanedione, 1-phenyl-
Brand Name: Vulcanchem
CAS No.: 20895-66-3
VCID: VC19692548
InChI: InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

1,2-Pentanedione, 1-phenyl-

CAS No.: 20895-66-3

Cat. No.: VC19692548

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

1,2-Pentanedione, 1-phenyl- - 20895-66-3

Specification

CAS No. 20895-66-3
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 1-phenylpentane-1,2-dione
Standard InChI InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
Standard InChI Key PPUJONYIVOFJLM-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C(=O)C1=CC=CC=C1

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The molecular formula of 1,2-pentanedione, 1-phenyl- is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. Its IUPAC name, 1-phenylpentane-1,2-dione, reflects the positioning of the phenyl group at the first carbon and the two ketone groups at the first and second carbons of the pentane chain. The diketone moiety enables electron delocalization across the carbonyl groups, enhancing its reactivity in nucleophilic addition and condensation reactions.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.20895-66-3
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
IUPAC Name1-phenylpentane-1,2-dione
Canonical SMILESCCCC(=O)C(=O)C₁=CC=CC=C₁
InChIKeyPPUJONYIVOFJLM-UHFFFAOYSA-N

Synthesis and Manufacturing Pathways

Benzoyl Chloride Route

A predominant synthetic method involves the reaction of benzoyl chloride with pentane-1,2-dione in the presence of a base such as pyridine. This pathway facilitates acylation at the diketone’s α-position, yielding the target compound with moderate to high efficiency. The mechanism proceeds via nucleophilic attack of the enolate intermediate on benzoyl chloride, followed by deprotonation and workup.

Enzyme-Based Biosynthesis

Industrial-scale production employs polyketide synthase (PKS) enzymes, which catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form diarylpentanoid scaffolds. This biocatalytic approach offers advantages in stereochemical control and environmental sustainability compared to traditional chemical synthesis.

Table 2: Comparative Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Benzoyl Chloride Route60–75Scalability, cost-effectivenessRequires toxic reagents
PKS Enzyme Catalysis80–90Stereoselectivity, green chemistryHigh enzyme production costs

Chemical Reactivity and Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

The diketone functionality of 1,2-pentanedione, 1-phenyl- enables its use in synthesizing pyrazoles and furans via cyclocondensation with hydrazines or diols, respectively. For example, reaction with phenylhydrazine yields substituted pyrazole derivatives, which are valuable in agrochemical and pharmaceutical industries.

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals such as copper(II) and iron(III), forming stable complexes with potential applications in catalysis and materials science. The keto-enol tautomerism of the diketone moiety facilitates chelation, enhancing metal-ligand bond stability.

Pharmacological Research and Biological Activity

Bioactivity of Diarylpentanoid Derivatives

Derivatives of this compound class exhibit broad-spectrum antimicrobial activity, with reported minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Gram-positive bacteria. Additionally, structural analogs demonstrate COX-2 inhibitory activity (IC₅₀: 0.5–2.0 µM), highlighting potential as non-steroidal anti-inflammatory drug (NSAID) candidates.

Comparative Analysis with Isomeric Forms

1,3-Pentanedione, 1-phenyl- (CAS 5331-64-6)

This isomer features ketone groups at the 1 and 3 positions, resulting in a lower density (1.051 g/cm³) and boiling point (278.6°C at 760 mmHg) compared to the 1,2-isomer . It serves primarily as a flavoring agent due to its fruity aroma.

1-Phenyl-2,4-pentanedione (CAS 3318-61-4)

Positioning ketones at the 2 and 4 positions enhances this isomer’s chelating capacity, making it preferable in metallurgical applications . Its higher logP value (1.77 vs. 2.24 for 1,3-isomer) suggests improved lipid solubility .

Table 3: Isomeric Comparison

Property1,2-Pentanedione, 1-phenyl-1,3-Pentanedione, 1-phenyl-1-Phenyl-2,4-pentanedione
Density (g/cm³)-1.051 1.061
Boiling Point (°C)-278.6 277.7
logP-2.24 1.78
Primary ApplicationPharmacological researchFlavoring agentMetal chelation

Industrial and Regulatory Landscape

The compound falls under HS Code 2914.39.9090, classifying it as an "other aromatic ketone without oxygen function" . Regulatory tariffs include a 5.5% MFN duty and 30.0% general tariff, impacting its global trade dynamics .

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